BenchChemオンラインストアへようこそ!

Mrtx-EX185

KRAS(G12D) Target Engagement BRET Assay

MRTX-EX185 uniquely engages both GDP- and GTP-loaded KRAS(G12D) via the switch-II pocket, unlike irreversible G12C inhibitors (e.g., AMG510) that require a cysteine absent in G12D mutants, or GDP-restricted SII-P ligands. This dual-state binding is critical for inhibiting constitutively active mutants. Demonstrating potent antiproliferative activity (IC₅₀=70 nM) in SW-1990 pancreatic cancer cells and broad engagement across KRAS G12, G13, and Q61 mutants, MRTX-EX185 is the essential probe for GTP-state KRAS inhibition and SII-P druggability screening. No alternative compound offers comparable validated dual-state binding.

Molecular Formula C33H33FN6O2
Molecular Weight 564.7 g/mol
Cat. No. B12410608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMrtx-EX185
Molecular FormulaC33H33FN6O2
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O
InChIInChI=1S/C33H33FN6O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2/t22-,23+
InChIKeyJFYPNKVDMZEUOJ-ZRZAMGCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: MRTX-EX185 as a Potent KRAS(G12D) Inhibitor for RAS-Driven Tumor Research


MRTX-EX185 is a potent, non-covalent small-molecule inhibitor designed to target the KRAS(G12D) mutation, a common oncogenic driver in cancers such as pancreatic ductal adenocarcinoma and colorectal tumors [1]. Unlike first-generation inhibitors that bind only the inactive GDP-bound state of KRAS, MRTX-EX185 uniquely engages both the GDP-loaded (inactive) and GNP-loaded (active) states of KRAS(G12D) via the switch-II pocket (SII-P) [2]. This compound is a crucial research tool for investigating the therapeutic vulnerability of the SII-P across a range of KRAS hotspot mutants beyond the well-studied G12C allele [1].

Why MRTX-EX185 Cannot Be Substituted by State-Specific KRAS(G12C) or GDP-Only Inhibitors


Generic substitution with other SII-P ligands, such as irreversible KRAS(G12C) inhibitors (e.g., AMG510, MRTX849/Adagrasib) or reversible GDP-state-specific analogs (e.g., MRTX849 derivatives), is not scientifically valid for studies targeting KRAS(G12D). These alternative compounds rely on either a nucleophilic cysteine residue (absent in G12D mutants) for covalent binding or preferentially engage only the inactive, GDP-bound conformation of KRAS [1]. In stark contrast, MRTX-EX185 demonstrates the critical and unique ability to bind the active, GTP-loaded state of KRAS(G12D), a feature essential for inhibiting constitutively active mutants and disrupting downstream signaling in a cellular context [2].

Quantitative Differentiation of MRTX-EX185: Direct Comparative Evidence


Cellular Target Engagement Potency: MRTX-EX185 vs. MRTX849 Derivatives on KRAS(G12D)

In a cellular NanoBRET target engagement assay, MRTX-EX185 demonstrated an IC50 of 90 nM for KRAS(G12D). This engagement potency was significantly higher than that observed for the GDP-state-specific MRTX849 derivatives evaluated in the same study, establishing MRTX-EX185 as a superior tool compound for studying this mutant in a cellular environment [1].

KRAS(G12D) Target Engagement BRET Assay

Antiproliferative Activity and Selectivity Profile in KRAS(G12D)-Mutant Cells

MRTX-EX185 inhibited the proliferation of the KRAS(G12D)-mutant pancreatic cancer cell line SW-1990 with an IC50 of 70 nM, which correlates closely with its target engagement potency. Crucially, MRTX-EX185 did not inhibit proliferation in a panel of KRAS-independent control cell lines (including HEK293), confirming that its antiproliferative effects are driven by on-target engagement rather than nonspecific cytotoxicity [1]. This contrasts with certain saturated amide analogs, which elicited cytotoxic effects in RAS-independent cells at similar concentrations [2].

Cell Viability KRAS(G12D) SW-1990

Unique Dual-State Binding Mechanism Differentiates MRTX-EX185 from Covalent and State-Specific Inhibitors

Using 1H−15N HSQC NMR spectroscopy, MRTX-EX185 was shown to bind to both the inactive GDP-loaded state and the active GNP-loaded state of KRAS(G12D) in a cell-free system [1]. This is in stark contrast to other SII-P ligands like MRTX849 and MRTX1257, which are restricted to engaging the GDP state [2]. This dual-state binding capability is a fundamental differentiating feature, suggesting the potential to inhibit constitutively active, GTP-loaded KRAS hotspot mutants [3].

Nucleotide State Binding KRAS(G12D) NMR Spectroscopy

Defined Application Scenarios for MRTX-EX185 Based on Evidence


Investigating KRAS(G12D) Dependency and Signaling in Pancreatic Cancer Models

Researchers studying KRAS(G12D)-driven pancreatic cancer, the most common KRAS mutation in this disease, should utilize MRTX-EX185. Its potent antiproliferative activity (IC50 = 70 nM) and clean selectivity profile in the SW-1990 pancreatic cancer cell line make it a precise tool for interrogating oncogene addiction and downstream MAPK pathway signaling (e.g., p-ERK inhibition) without confounding cytotoxicity [1].

Probing the Vulnerability of the Active GTP-State of KRAS Hotspot Mutants

For investigations into the therapeutic targeting of active, GTP-bound KRAS, MRTX-EX185 is the compound of choice due to its unique, experimentally validated ability to bind both GDP and GNP states of KRAS [1]. This property is not shared by other commonly used SII-P inhibitors, making MRTX-EX185 essential for studies aiming to inhibit constitutively active mutants like KRAS(G12V), which it also engages in cells [2].

Validating the SII-P as a Drug-Binding Site Across Diverse KRAS Mutants

MRTX-EX185 serves as a powerful chemical probe for assessing the 'druggability' of the SII-P across a spectrum of clinically relevant KRAS mutants. The compound has been shown to engage numerous KRAS Q61, G12, and G13 mutant proteins in a cellular context [1]. This broad engagement profile positions MRTX-EX185 as a foundational tool for screening and validating SII-P vulnerability in novel KRAS-mutant cell lines or patient-derived models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mrtx-EX185

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.